2-Hydrazinyl-4-(4-propylphenyl)thiazole

Catalog No.
S15658254
CAS No.
M.F
C12H15N3S
M. Wt
233.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinyl-4-(4-propylphenyl)thiazole

Product Name

2-Hydrazinyl-4-(4-propylphenyl)thiazole

IUPAC Name

[4-(4-propylphenyl)-1,3-thiazol-2-yl]hydrazine

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

InChI

InChI=1S/C12H15N3S/c1-2-3-9-4-6-10(7-5-9)11-8-16-12(14-11)15-13/h4-8H,2-3,13H2,1H3,(H,14,15)

InChI Key

RHJGNALVEGADHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=N2)NN

2-Hydrazinyl-4-(4-propylphenyl)thiazole is a chemical compound with the molecular formula C12H15N3SC_{12}H_{15}N_{3}S and a unique structure characterized by a thiazole ring substituted with hydrazine and a propylphenyl group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The thiazole ring contributes to the compound's reactivity and interaction with biological systems, making it a subject of interest in drug development and chemical research.

, including:

  • Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones.
  • Cyclization Reactions: The thiazole ring can undergo nucleophilic substitution or electrophilic aromatic substitution, depending on the substituents present.
  • Redox Reactions: The hydrazine group can act as a reducing agent, potentially interacting with oxidizing agents in biological systems.

These reactions highlight the compound's potential as a precursor for synthesizing more complex molecules or as an active pharmaceutical ingredient.

2-Hydrazinyl-4-(4-propylphenyl)thiazole exhibits significant biological activity that has been explored in various studies. Compounds in this class have shown:

  • Anticancer Properties: Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against bacterial and fungal strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects: Certain thiazole compounds have been reported to reduce inflammation, indicating their potential in treating inflammatory diseases.

These biological activities make 2-hydrazinyl-4-(4-propylphenyl)thiazole a candidate for further investigation in pharmacological applications.

The synthesis of 2-hydrazinyl-4-(4-propylphenyl)thiazole typically involves multi-step procedures that may include:

  • Formation of the Thiazole Ring: This can be achieved through condensation reactions involving thioketones and hydrazine derivatives.
  • Substitution Reactions: The introduction of the propylphenyl group can occur through electrophilic aromatic substitution or other coupling methods.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Various synthetic routes have been reported, emphasizing the versatility and accessibility of this compound for research purposes.

The applications of 2-hydrazinyl-4-(4-propylphenyl)thiazole span several fields:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated as a potential drug candidate for cancer and infectious diseases.
  • Chemical Research: Used as a building block in organic synthesis for developing new compounds with enhanced properties.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its antimicrobial properties.

These applications underscore the compound's relevance in both medicinal chemistry and industrial contexts.

Interaction studies involving 2-hydrazinyl-4-(4-propylphenyl)thiazole focus on its binding affinity and mechanism of action within biological systems. Key areas of investigation include:

  • Enzyme Inhibition: Assessing how the compound interacts with specific enzymes linked to disease pathways.
  • Receptor Binding: Evaluating its affinity for various receptors, which may elucidate its pharmacological effects.
  • Cellular Uptake Studies: Understanding how effectively the compound penetrates cell membranes, which is crucial for its therapeutic efficacy.

Such studies are essential for determining the compound's potential as a therapeutic agent.

Several compounds share structural similarities with 2-hydrazinyl-4-(4-propylphenyl)thiazole, including:

  • 2-Hydrazinyl-4-(4-nitrophenyl)thiazole
    • Structure: Contains a nitrophenyl group instead of propylphenyl.
    • Activity: Known for its potent anticancer properties.
  • 2-Hydrazino-4-methylthiazole
    • Structure: Features a methyl group at the 4-position of the thiazole ring.
    • Activity: Exhibits antimicrobial activity against various pathogens.
  • 2-(4-Pyridyl)-4-(4-hydroxyphenyl)thiazole
    • Structure: Contains a pyridyl group, enhancing its interaction with biological targets.
    • Activity: Demonstrated anti-inflammatory effects.

Uniqueness

The uniqueness of 2-hydrazinyl-4-(4-propylphenyl)thiazole lies in its specific substitution pattern on the thiazole ring, which influences its biological activity profile compared to other derivatives. Its combination of hydrazine functionality with a propylene substituent may provide distinct pharmacological properties that warrant further exploration.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

233.09866866 g/mol

Monoisotopic Mass

233.09866866 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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